Mirtazapine-d3

説明

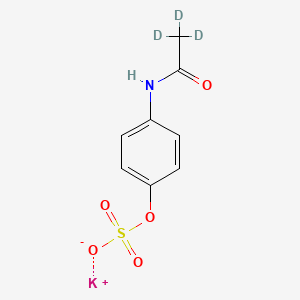

Mirtazapine-d3 is intended for use as an internal standard for the quantification of mirtazapine by GC- or LC-MS . Mirtazapine is an antidepressant drug with an exceptional pharmacological profile. It is used to treat major depressive disorder and depression associated with various conditions .

Synthesis Analysis

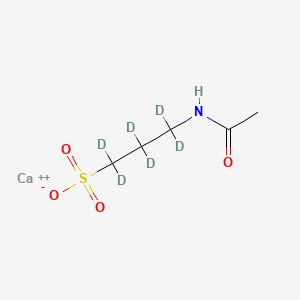

Mirtazapine-d3 is a stable isotope labeled (deuterated) internal standard for Mirtazapine . The synthesis of Mirtazapine-d3 is not explicitly mentioned in the search results.

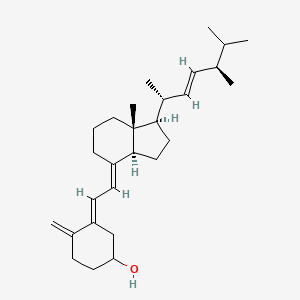

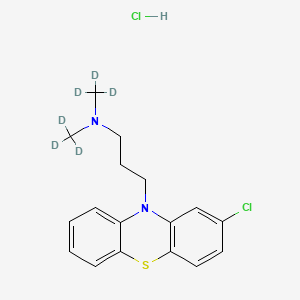

Molecular Structure Analysis

Mirtazapine (MTZ) is 5-methyl-2,5,19-triazatetracyclo [13.4.0.02,7.08,13] nonadeca-1 (15),8,10,12,16,18-hexaene . The empirical formula of MTZ is C17H19N3, and its molecular mass is 265.36 . For Mirtazapine-d3, the empirical formula is C17H16D3N3, and its molecular weight is 268.380 .

Chemical Reactions Analysis

Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg. The presence of food has a minor effect on the rate, but does not affect the extent, of absorption . The pharmacokinetics of mirtazapine are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults .

Physical And Chemical Properties Analysis

The absolute bioavailability of Mirtazapine is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . Mirtazapine binds to plasma proteins (85%) in a nonspecific and reversible way . The chemical formula of Mirtazapine-d3 is C17H16D3N3 .

科学的研究の応用

1. Nose to Brain Delivery of Mirtazapine via Lipid Nanocapsules

- Application Summary : This study was oriented towards delivering intranasal (IN) mirtazapine by a direct route to the brain by means of preparing lipid nanocapsules (LNCs) as a targeted drug delivery system .

- Methods of Application : MZP-LNCs were constructed by solvent-free phase inversion temperature technique applying D-Optimal mixture design to study the impact of 3 formulation variables on the characterization of the formulated nanocapsules . The in vivo pharmacokinetic behavior of intranasal MZP-LNCs in brain and blood was correlated to MZP solution after intravenous (IV) and intranasal administration in mice .

- Results : Results showed that intranasal MZP-LNCs were able to deliver higher amount of MZP to the brain with less drug levels in blood when compared to the MZP solution after IV and IN administration . The percentage of drug targeting efficiency (%DTE) of the optimized MZP-LNCs was 332.2 which indicated more effective brain targeting by the intranasal route .

2. Formulation of Intranasal Mucoadhesive Thermotriggered In Situ Gel Containing Mirtazapine

- Application Summary : The purpose of this work was to develop nanoemulsion-based formulations of mirtazapine for intranasal delivery using a spray actuator to target the brain for treating depression .

- Methods of Application : Research on the solubility of medications in different oils, surfactants, co-surfactants, and solvents has been done . Using pseudo-ternary phase diagrams, the various ratios of the surfactant and co-surfactant mix were computed .

- Results : Among the three formulations, RD1 showed the highest percentage of drug release . Ex vivo drug diffusion studies were conducted on freshly excised sheep nasal mucosa with Franz diffusion cell simulated nasal fluid (SNF) for all three formulations up to 6 h, and the thermotriggered nanoemulsion (RD1) showed 71.42% drug release with 42.64 nm particle size and a poly dispersity index of 0.354 .

3. Treatment of Major Depressive Disorder

- Application Summary : Mirtazapine (MTZ) is effective in treating major depressive disorder and depression associated with several conditions . It has been compared to other antidepressants such as fluoxetine, paroxetine, citalopram, trazodone, amitriptyline, doxepin, clomipramine, imipramine, and venlafaxine .

- Methods of Application : The treatment involves the administration of MTZ as an antidepressant drug .

- Results : The results from several randomized, controlled trials have shown that MTZ is effective in treating major depressive disorder .

4. Treatment of Obsessive-Compulsive Disorders

- Application Summary : Mirtazapine is used clinically in the treatment of obsessive-compulsive disorders .

- Methods of Application : The treatment involves the administration of MTZ as a therapeutic drug .

- Results : The results have shown that MTZ can be effective in treating obsessive-compulsive disorders .

5. Treatment of Sleep Disturbances

- Application Summary : Mirtazapine is used in the treatment of sleep disturbances .

- Methods of Application : The treatment involves the administration of MTZ as a therapeutic drug .

- Results : The results have shown that MTZ can be effective in treating sleep disturbances .

6. Predicting Early Response to Antidepressants

- Application Summary : This study examined miRNAs correlated with the early therapeutic effect of selective serotonin reuptake inhibitors (SSRIs; paroxetine or sertraline) and mirtazapine monotherapy .

- Methods of Application : Before medication, the miRNA expression of 92 depressed participants was comprehensively analyzed and genes and pathways interacting with miRNAs were identified .

- Results : A total of 228 miRNAs were significantly correlated with depressive symptoms improvements after 2 weeks of SSRIs treatment, with miR-483.5p showing the most robust correlation . These miRNAs are involved in 21 pathways, including TGF-β, glutamatergic synapse, long-term depression, and the mitogen-activated protein kinase (MAPK) signaling pathways .

7. Treatment of Depression Associated with Various Conditions

- Application Summary : Mirtazapine (MTZ) is effective in treating depression associated with epilepsy, Alzheimer’s disease, stroke, cardiovascular disease, and respiratory disease .

- Methods of Application : The treatment involves the administration of MTZ as an antidepressant drug .

- Results : The results from several studies have shown that MTZ is effective in treating depression associated with various conditions .

8. Treatment of Symptoms in Cancer Patients

- Application Summary : In cancer patients, MTZ significantly reduced sadness, nausea, sleep disruption, and pain and improved quality of life .

- Methods of Application : The treatment involves the administration of MTZ as a therapeutic drug .

- Results : The results have shown that MTZ can be effective in treating symptoms in cancer patients .

9. Treatment of Parkinson’s Disease

- Application Summary : MTZ has promising effects on Parkinson’s disease .

- Methods of Application : The treatment involves the administration of MTZ as a therapeutic drug .

- Results : The results have shown that MTZ can be effective in treating Parkinson’s disease .

10. Treatment of Schizophrenia

- Application Summary : MTZ has promising effects on schizophrenia .

- Methods of Application : The treatment involves the administration of MTZ as a therapeutic drug .

- Results : The results have shown that MTZ can be effective in treating schizophrenia .

11. Treatment of Dysthymia

- Application Summary : MTZ has promising effects on dysthymia .

- Methods of Application : The treatment involves the administration of MTZ as a therapeutic drug .

- Results : The results have shown that MTZ can be effective in treating dysthymia .

12. Treatment of Social Anxiety Disorder

将来の方向性

Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more and more clinical trials for this antidepressant in different conditions .

特性

IUPAC Name |

5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662131 | |

| Record name | Mirtazapine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mirtazapine-d3 | |

CAS RN |

1216678-68-0 | |

| Record name | Mirtazapine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。